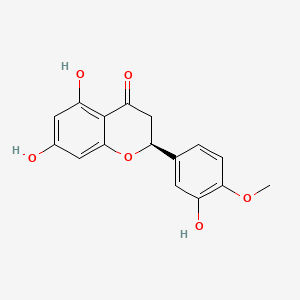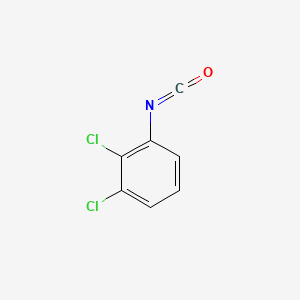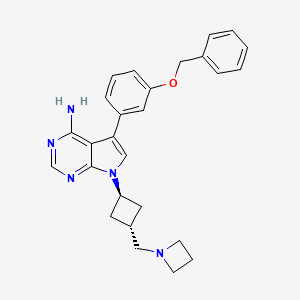
Nvp-aew541
Vue d'ensemble
Description
NVP-AEW541 is a small molecule inhibitor specifically targeting the insulin-like growth factor 1 receptor (IGF-1R) kinase. It belongs to the pyrrolo[2,3-d]pyrimidine derivative class and has been shown to effectively distinguish between IGF-1R and the closely related insulin receptor (InsR), with a much lower IC50 for IGF-1R, indicating a higher potency against this receptor . The compound has been investigated for its antitumor activity across various types of cancer, including sarcomas, acute myeloid leukemia, neuroblastoma, pancreatic cancer, multiple myeloma, biliary tract cancer, endometrial cancer, high-grade glioma, and prostate cancer .
Synthesis Analysis
NVP-AEW541 has been synthesized as a selective inhibitor of the IGF-1R tyrosine kinase activity. The synthesis process aims to create a compound that can effectively inhibit the autophosphorylation of IGF-1R, which is a critical step in the activation of the receptor and subsequent downstream signaling pathways that promote cancer cell survival, proliferation, and metastasis .
Molecular Structure Analysis
The molecular structure of NVP-AEW541, as a pyrrolo[2,3-d]pyrimidine derivative, is designed to specifically bind to the ATP-binding site of the IGF-1R kinase, thereby inhibiting its activity. This selective binding is crucial for the compound's ability to inhibit IGF-1R signaling without significantly affecting the closely related InsR .
Chemical Reactions Analysis
NVP-AEW541 functions by inhibiting the kinase activity of IGF-1R, which is a receptor tyrosine kinase. By binding to the ATP-binding site of IGF-1R, NVP-AEW541 prevents the receptor from undergoing autophosphorylation, a process that is essential for its activation and the initiation of downstream signaling cascades involved in cell growth and survival .
Physical and Chemical Properties Analysis
The physical and chemical properties of NVP-AEW541, such as solubility, stability, and oral bioavailability, have been optimized to ensure that the compound can be effectively administered and absorbed to reach the target tissues. The compound has been reported to be orally bioavailable, which is a significant advantage for its potential use as an anticancer therapeutic .
Relevant Case Studies
Several studies have demonstrated the efficacy of NVP-AEW541 in various cancer models. For instance, in vivo studies have shown that NVP-AEW541 significantly reduces the growth of IGF-1R-driven fibrosarcomas . In musculoskeletal tumors, such as Ewing's sarcoma, osteosarcoma, and rhabdomyosarcoma, NVP-AEW541 has been found to induce a G1 cell cycle block and apoptosis in sensitive cells . In acute myeloid leukemia cells, the compound induced apoptotic cell death and enhanced sensitivity to other chemotherapeutic agents . Neuroblastoma cells treated with NVP-AEW541 exhibited reduced tumor growth and microvascularization in vivo . In pancreatic cancer, the inhibitor disrupted IGF-1 signaling and reduced tumor growth and angiogenesis . Similar antitumor effects and potential for combination therapy have been observed in multiple myeloma , biliary tract cancer , endometrial cancer , high-grade glioma , and prostate cancer .
Applications De Recherche Scientifique
Cardiology
NVP-AEW541, an IGF-1R inhibitor, has been studied for its effects on cardiac function .
- Method : The effects of NVP-AEW541 on cardiac function and insulin response were assessed in vivo and in isolated working hearts. A dose-response analysis was performed in male, 3-week-old rats, and the chronic effects of the clinically relevant dose were assessed in adult rats .
- Results : NVP-AEW541 caused dose-dependent growth retardation and impaired glucose tolerance in juvenile rats. In adults, it caused a continuously worsening depression of cardiac contractility, which recovered within 2 weeks after cessation. An acute application of NVP-AEW541 in the working hearts did not affect cardiac power but eliminated insulin’s effects on glucose and fatty acid oxidation .
Oncology
NVP-AEW541 has been used as a selective small molecule IGF-1R tyrosine kinase inhibitor against multiple myeloma and other hematologic neoplasias and solid tumors .
- Method : The in vitro and in vivo activity of NVP-AEW541 was studied against diverse tumor types, including >30 MM cell lines and >10 primary tumor cells from MM patients .
- Results : NVP-AEW541 was found to be active (at sub-uM levels) against diverse tumor types. It counteracts the proliferative/anti-apoptotic effect of serum on tumor cells from the entire spectrum of diseases that were studied, but more prominently against MM cells. Importantly, NVP-AEW541 had in vivo anti-tumor activity in a SCID/NOD mice model of diffuse MM .
Endocrinology
NVP-AEW541 has been studied for its effects on insulin resistance .
- Method : The effects of NVP-AEW541 on insulin resistance were assessed in vivo and in isolated working hearts. A dose-response analysis was performed in male, 3-week-old rats, and the chronic effects of the clinically relevant dose were assessed in adult rats .
- Results : NVP-AEW541 caused dose-dependent growth retardation and impaired glucose tolerance in the juvenile rats. In the adults, NVP-AEW541 caused a continuously worsening depression of cardiac contractility, which recovered within 2 weeks after cessation. An acute application of NVP-AEW541 in the working hearts did not affect cardiac power but eliminated insulin’s effects on glucose and fatty acid oxidation .
Esophageal Cancer Research
NVP-AEW541 has been used to study esophageal cancer .
- Method : The antitumor effects of NVP-AEW541 were assessed using cell proliferation assays and western blotting. Genetic modification of RAS by expression vector was applied for overexpression of mutant RAS .
- Results : More than 2 μmol/l of NVP-AEW541 was required to effectively inhibit the proliferation of esophageal cancer. NVP-AEW541 potently blocked the activation of IGF-1R and protein kinase B (PKB, also known as AKT), but not of mitogen-activated protein kinase kinase (MEK) and extracellular-signal-regulated kinases (ERK). Active RAS was not reduced by NVP-AEW541 in esophageal cancer cells TE-1, suggesting that insensitivity of esophageal cancer to NVP-AEW541 is due to the maintained RAS-MAPK activity, which did not arise from RAS mutation .
Safety And Hazards
Propriétés
IUPAC Name |
7-[3-(azetidin-1-ylmethyl)cyclobutyl]-5-(3-phenylmethoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O/c28-26-25-24(21-8-4-9-23(14-21)33-17-19-6-2-1-3-7-19)16-32(27(25)30-18-29-26)22-12-20(13-22)15-31-10-5-11-31/h1-4,6-9,14,16,18,20,22H,5,10-13,15,17H2,(H2,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECDBHGVIIRMOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467110 | |
| Record name | NVP-AEW541 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nvp-aew541 | |
CAS RN |
475488-34-7, 475489-16-8 | |
| Record name | AEW-541 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475488347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NVP-AEW541 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AEW-541 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97QB5037VR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Nitrobenzo[D]isoxazole](/img/structure/B3028926.png)
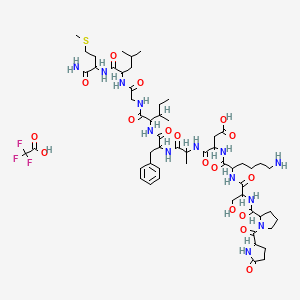
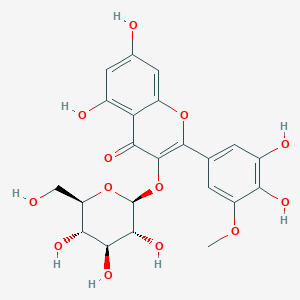
![1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine](/img/structure/B3028930.png)
![Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate](/img/structure/B3028933.png)
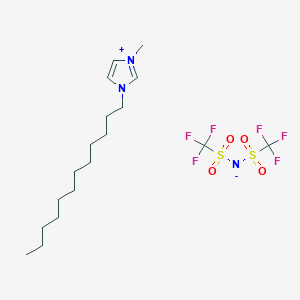
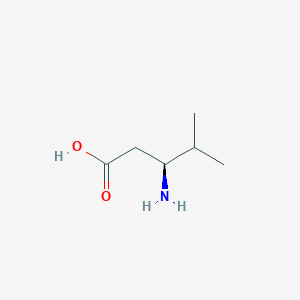
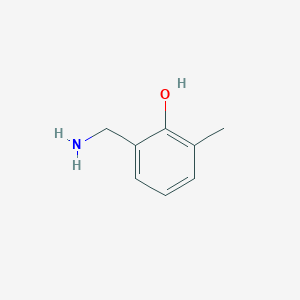
![6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B3028941.png)
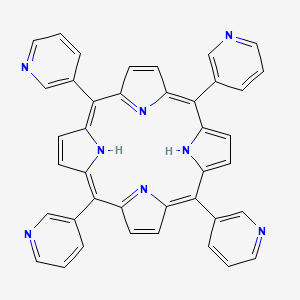
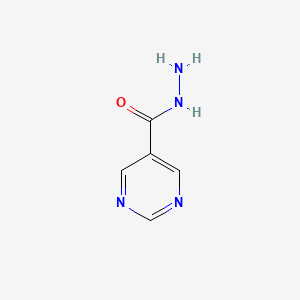
![butyl (1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B3028945.png)
